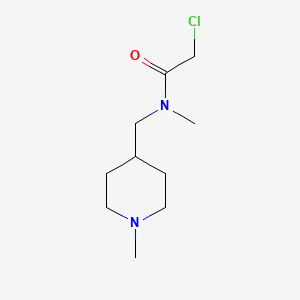

2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a useful research compound. Its molecular formula is C10H19ClN2O and its molecular weight is 218.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H21ClN2O and a molecular weight of approximately 232.75 g/mol. The structure features a chloro substituent and a piperidine moiety, which contribute to its lipophilicity and ability to cross biological membranes effectively. The presence of the chloro group enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Features of this compound

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C11H21ClN2O | Chloro group enhances reactivity; piperidine ring may facilitate CNS penetration. |

Neuropharmacological Effects

Research indicates that this compound interacts with various neurotransmitter systems, suggesting potential applications in treating central nervous system disorders. Its structural similarity to known psychoactive substances implies it may influence pathways related to mood regulation and cognition. The piperidine moiety is particularly significant as it may enhance the compound's ability to penetrate the blood-brain barrier, which is crucial for CNS-targeted therapies.

Antimicrobial Activity

Preliminary studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, piperidine derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi. While specific data on this compound's antimicrobial activity is limited, its structural characteristics suggest it may possess similar properties .

Study on CNS Activity

In a pharmacological study, researchers evaluated the effects of this compound on rodent models exhibiting anxiety-like behaviors. The findings indicated that administration of the compound significantly reduced anxiety levels compared to controls, suggesting its potential as an anxiolytic agent. Behavioral assays revealed alterations in locomotor activity and exploratory behavior, further supporting its neuropharmacological profile.

Synthesis and Derivative Studies

The synthesis of this compound involves nucleophilic substitution reactions facilitated by the chloro group. Derivatives of this compound have been synthesized to explore variations in biological activity based on structural modifications. For example, altering the position of the piperidine ring or substituents has been shown to influence receptor binding affinities and biological responses .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-Ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide | C11H21N2O | Potentially less reactive; similar pharmacophore but without chlorine. |

| 2-Chloro-N-(4-methylpiperidin-1-yl)-acetamide | C11H16ClN | Different substitution pattern may alter receptor interactions. |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the presence of a chloroacetamide group and a piperidine moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:

This structure allows for interactions with biological systems, particularly in modulating calcium channels, which are crucial in various physiological processes.

Calcium Channel Modulation

2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide has been identified as a potential modulator of calcium channels, particularly N-type and T-type calcium channels. These channels play vital roles in neurotransmitter release and neuronal excitability, making them important targets for treating various neurological disorders.

- Neuropathic Pain Management : The compound's ability to modulate calcium channels suggests its potential in treating neuropathic pain conditions such as diabetic neuropathy and post-herpetic neuralgia. Studies indicate that calcium channel blockers can alleviate chronic pain by reducing excitatory neurotransmitter release at synapses .

- Anxiety and Mood Disorders : Given the involvement of calcium signaling in mood regulation, this compound may also have applications in treating anxiety disorders. Research indicates that N-type calcium channel antagonists can reduce anxiety-related behaviors in animal models .

Potential Therapeutic Uses

The therapeutic implications of this compound extend beyond pain management:

- Epilepsy Treatment : By modulating calcium influx in neurons, this compound may help control seizure activity associated with epilepsy . Calcium channel blockers have been recognized for their anticonvulsant properties.

- Cardiovascular Applications : The compound may also have implications in treating cardiovascular diseases due to its effects on calcium channels involved in cardiac muscle contraction and vascular smooth muscle tone regulation .

In Vivo Studies on Pain Models

In a series of preclinical studies, compounds similar to this compound were tested for their efficacy in animal models of neuropathic pain. The results indicated a significant reduction in pain responses when administered prior to inducing pain through methods such as chronic constriction injury (CCI) in rats .

| Study | Model | Result |

|---|---|---|

| Taylor et al., 1998 | CCI Model | Significant reduction in hyperalgesia |

| Cheng et al., 2000 | Diabetic Neuropathy Model | Effective pain relief observed |

Calcium Channel Blocker Efficacy

Research has shown that compounds targeting N-type calcium channels can effectively reduce pain and anxiety symptoms:

| Compound | Mechanism | Application |

|---|---|---|

| Gabapentin | Binds to calcium channel subunits | Neuropathic pain relief |

| Ziconotide | Selective N-type blocker | Severe chronic pain management |

The efficacy of these agents supports the hypothesis that this compound could exhibit similar therapeutic benefits.

Propiedades

IUPAC Name |

2-chloro-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O/c1-12-5-3-9(4-6-12)8-13(2)10(14)7-11/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMSFZLHSWMHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CN(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.